methyl 4-[6-amino-5-cyano-4-(3-hydroxy-4-methoxyphenyl)pyridin-2-yl]-5-methyl-2-furoate
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Overview
Description
Compounds with similar structures are often used in the pharmaceutical sector. They can have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocycle-incorporated azo dye derivatives as potential scaffolds . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by the presence of azo groups in the main skeleton structure . There could be two azo groups (dis-azo), three groups (tris-azo), four groups (tetrakis-azo), or more (poly-azo) in rare cases .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves reactions with numerous reactants (nucleophiles and electrophiles) used in the synthesis of a variety of polyfunctional heterocyclic compounds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[6-amino-5-cyano-4-(3-hydroxy-4-methoxyphenyl)pyridin-2-yl]-5-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-10-12(8-18(28-10)20(25)27-3)15-7-13(14(9-21)19(22)23-15)11-4-5-17(26-2)16(24)6-11/h4-8,24H,1-3H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRFALYVGSXEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)O)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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